molecular formula C16H13ClN2O3 B6393621 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261957-62-3

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6393621
CAS RN: 1261957-62-3
M. Wt: 316.74 g/mol
InChI Key: VGVUVTBSYNSCLW-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% (hereafter referred to as CPA) is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. CPA is a derivative of nicotinic acid, a naturally occurring compound found in plants, and has a wide range of applications in laboratory experiments.

Scientific Research Applications

CPA has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the body. CPA has also been used to study the effects of environmental toxins on the body.

Mechanism of Action

CPA works by binding to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. In particular, CPA has been shown to modulate the activity of enzymes and proteins, as well as to alter the expression of genes.
Biochemical and Physiological Effects
CPA has been shown to have a wide range of biochemical and physiological effects. In particular, CPA has been shown to modulate the activity of enzymes and proteins, as well as to alter the expression of genes. Additionally, CPA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

CPA is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. Additionally, CPA is relatively stable and has a long shelf life. However, CPA can be toxic in high doses, and should be handled with caution.

Future Directions

There are a number of potential future directions for CPA research. These include further investigations into the biochemical and physiological effects of CPA, as well as studies into the potential therapeutic applications of CPA. Additionally, CPA could be used to study the effects of environmental toxins on the body. Additionally, CPA could be used to develop new drugs and treatments for a variety of diseases and conditions. Finally, CPA could be used to study the effects of drugs on the body, as well as to develop new methods of drug delivery.

Synthesis Methods

The synthesis of CPA involves the reaction of the amino acid L-cysteine with nicotinic acid, followed by the addition of chloroacetic acid. The reaction is carried out in aqueous solution, and the resulting product is a 95% pure form of CPA. The synthesis method is relatively simple and can be carried out in most laboratory settings.

properties

IUPAC Name

2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVUVTBSYNSCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688232
Record name 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-62-3
Record name 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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